molecular formula C10H12N2 B098112 2-(1H-indol-4-yl)ethanamine CAS No. 16176-73-1

2-(1H-indol-4-yl)ethanamine

Cat. No.: B098112
CAS No.: 16176-73-1
M. Wt: 160.22 g/mol
InChI Key: XBARKDQKGSJDLG-UHFFFAOYSA-N
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Description

2-(1H-indol-4-yl)ethanamine, also known as tryptamine, is an organic compound that belongs to the class of indole alkaloids. It is structurally characterized by an indole ring attached to an ethylamine chain. This compound is naturally occurring and can be found in various plants, fungi, and animals. It plays a significant role in biological systems as a precursor to several important biomolecules, including neurotransmitters like serotonin and melatonin.

Scientific Research Applications

2-(1H-indol-4-yl)ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various indole derivatives and complex organic molecules.

    Biology: The compound serves as a precursor to important biomolecules like serotonin and melatonin, making it valuable in studies related to neurotransmission and circadian rhythms.

    Medicine: Research on this compound has led to the development of drugs targeting serotonin receptors, which are used in the treatment of depression, anxiety, and other neurological disorders.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

Safety data for “2-(1H-indol-4-yl)ethanamine” suggests that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

While specific future directions for “2-(1H-indol-4-yl)ethanamine” are not available, research into indole derivatives is ongoing due to their diverse biological activities and potential for therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-4-yl)ethanamine can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The resulting indole derivative is then subjected to reductive amination to introduce the ethylamine side chain.

Another method involves the Pictet-Spengler reaction, where tryptophan or tryptophan derivatives react with an aldehyde in the presence of an acid catalyst to form the indole ring, followed by decarboxylation and reduction to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-4-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form indole-3-acetaldehyde or indole-3-acetic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the indole ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).

Major Products Formed

    Oxidation: Indole-3-acetaldehyde, indole-3-acetic acid.

    Reduction: Reduced indole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Comparison with Similar Compounds

2-(1H-indol-4-yl)ethanamine can be compared with other indole derivatives, such as:

    Serotonin: A neurotransmitter derived from this compound, involved in mood regulation and other physiological functions.

    Melatonin: Another derivative, involved in regulating sleep-wake cycles.

    Tryptophan: An essential amino acid and precursor to this compound.

    Indole-3-acetic acid: A plant hormone derived from this compound, involved in plant growth and development.

The uniqueness of this compound lies in its role as a precursor to multiple biologically significant molecules, making it a versatile compound in both biological and chemical research.

Properties

IUPAC Name

2-(1H-indol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c11-6-4-8-2-1-3-10-9(8)5-7-12-10/h1-3,5,7,12H,4,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBARKDQKGSJDLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40518154
Record name 2-(1H-Indol-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40518154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16176-73-1
Record name 2-(1H-Indol-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40518154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-indol-4-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 4-(2-nitrovinyl)indole (II) (3 g, 15.9 mmol) in THF (10 ml) was added to a suspension of DIBAH (1M THF, 159 ml, 159 mmol) under an inert atmosphere and was stirred at room temperature for 30 min, then it was heated at 60° C. and stirred for 5 hours. The obtained mixture was cooled to 0° C., AcOEt, water and KOH 10% were added and the ontained product was filtered. The aqueous layer was extracted with AcOEt and the organic layer was dried and evaporated to obtain 4-[(2-amino)ethyl]indole (III).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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